N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide is a sulfonamide compound that falls under the category of isoxazole derivatives. It is recognized for its potential applications in medicinal chemistry, particularly as an antibacterial and anti-inflammatory agent. The compound's structure features a sulfonamide group attached to a morpholine and an isoxazole moiety, which are significant for its biological activity.
The compound can be synthesized through various chemical reactions involving starting materials such as morpholine, isoxazole derivatives, and sulfonyl chlorides. Its synthesis has been documented in scientific literature and patents, indicating its relevance in pharmaceutical research.
N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide is classified as:
The synthesis of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide typically involves a multi-step process:
A detailed synthesis pathway includes:
The molecular formula of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide is . Its structure consists of:
N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide participates in several chemical reactions:
The reactivity of this compound is influenced by its functional groups, which allow it to participate in diverse organic transformations, making it a versatile intermediate in synthetic chemistry.
The mechanism of action for N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide primarily involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to:
Studies have shown that similar compounds exhibit potent antibacterial activity against various strains, indicating that this compound may possess similar pharmacological properties.
These properties suggest that the compound has moderate stability and solubility characteristics suitable for pharmaceutical formulations.
N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide has several scientific uses:
N-(5-Methyl-3-isoxazolyl)-4-morpholinesulfonamide (CAS: 878418-11-2) emerged in the early 2000s as part of efforts to expand the structural diversity of sulfonamide-based pharmacophores. This compound (molecular formula: C₈H₁₃N₃O₄S; MW: 247.27 g/mol) represents a deliberate hybridization of three privileged medicinal chemistry motifs: the isoxazole ring, sulfonamide linker, and morpholine moiety . Its synthesis was first documented in scientific patents circa 2004–2006, coinciding with increased exploration of heterocyclic hybrids to combat antibiotic resistance [6]. Unlike traditional sulfonamide antibiotics like sulfamethoxazole (which features an aniline ring), this compound replaces the aromatic amine with a morpholine group—a strategic modification aimed at altering physicochemical properties and biological target profiles [3] [5]. Early research prioritized it as a synthetic intermediate for antibacterial and anti-inflammatory agents, though its development status remains preclinical .
Year | Development Milestone | Significance |
---|---|---|
2002 | First synthetic protocols reported | Multi-step routes from isoxazole precursors |
2006 | Patent filings as antibacterial candidate | Claims for dihydropteroate synthase inhibition |
2010 | Evaluation in anti-inflammatory models | Preliminary COX-2 modulation data |
The molecular architecture of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide integrates complementary physicochemical properties from each subunit:
This trifunctional design yields a crystalline solid (mp: ~222°C) with moderate aqueous solubility (76 mg/L at 37°C) and good solubility in DMSO/methanol—properties suitable for formulation [10]. Density functional theory (DFT) studies confirm a semi-planar conformation between the isoxazole and sulfonamide groups, while the morpholine adopts a chair configuration, optimizing steric accessibility .
Component | Key Features | Role in Bioactivity |
---|---|---|
5-Methylisoxazole | Planar aromatic system; C-H hydrogen bonding | Membrane penetration; Target anchoring |
Sulfonamide | Polar S=O groups; Acidic N-H (pKa 5.6) | Enzyme inhibition; Solubility |
Morpholine | Chair conformation; Basic nitrogen | Solubility; Conformational rigidity |
This hybrid compound exhibits dual therapeutic relevance through distinct mechanisms:
Antibacterial Activity:N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis [8]. By competing with para-aminobenzoic acid (pABA), it disrupts tetrahydrofolate production—essential for nucleic acid synthesis [8]. Its isoxazole-morpholine core may evade common sulfonamide resistance mechanisms (e.g., sul gene mutations) due to steric differences from classical aryl sulfonamides [3] [8]. Research suggests activity against Gram-positive pathogens, though spectrum limitations exist due to efflux pumps in Gram-negatives [8].
Anti-Inflammatory Potential:The scaffold modulates cyclooxygenase (COX) pathways, particularly COX-2, via sulfonamide-driven interactions at the enzyme’s hydrophobic channel [6]. Morpholine’s oxygen atom may hydrogen-bond to COX-2 residues (e.g., Tyr355), enhancing selectivity over COX-1 [6]. This positions it as a template for non-acidic anti-inflammatory agents, potentially avoiding gastrointestinal toxicity associated with traditional NSAIDs [6].
Compound | Target Enzyme | Resistance Evasion Potential |
---|---|---|
N-(5-Methyl-3-isoxazolyl)-4-morpholinesulfonamide | Dihydropteroate synthase | High (novel binding geometry) |
Sulfamethoxazole | Dihydropteroate synthase | Low (vulnerable to sul mutations) |
Penicillins | Transpeptidase | Moderate (variable β-lactamase susceptibility) |
The compound’s ability to address resistance stems from its divergent chemical structure compared to legacy sulfonamides. Bacteria resistant to sulfamethoxazole (via altered pABA binding pockets) may retain susceptibility to this hybrid due to the morpholine’s spatial bulk and the isoxazole’s electronic profile [3] [8]. This underscores its value in designing next-generation antibacterials where traditional scaffolds fail [6] [8].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2